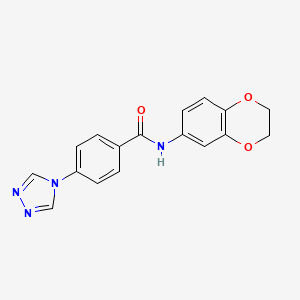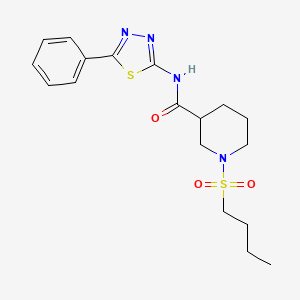![molecular formula C16H22N2O2 B5425810 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5425810.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMU is a non-opioid compound that has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain.
Wirkmechanismus
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of the endocannabinoid anandamide, which has analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea is that it is a non-opioid compound, which makes it a promising candidate for the treatment of chronic pain without the risk of addiction. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, which will be important for the development of clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of the compound.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1-cyclohexen-1-amine in the presence of a base. The resulting product is then treated with ethylene oxide to form the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea has been extensively studied in preclinical models for its potential use as a therapeutic agent. It has been shown to have analgesic effects in models of inflammatory and neuropathic pain, as well as anti-inflammatory effects in models of acute and chronic inflammation. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCKJHXTJPYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5425735.png)

![3-(butylthio)-6-[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5425745.png)
![2-(methoxymethyl)-7-(4-phenoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425752.png)
![7-(2-methoxybutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5425753.png)
![N-[3-(methoxymethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5425769.png)
![ethyl N-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]glycinate](/img/structure/B5425782.png)
![1-methyl-N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5425787.png)
![N-{[8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide dihydrochloride](/img/structure/B5425798.png)
![3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5425802.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5425822.png)

![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5425828.png)